molecular formula C19H19N3O4S B2901029 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-20-2

3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2901029
CAS RN: 392241-20-2
M. Wt: 385.44
InChI Key: IXOLCOZHWPUSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of benzamide and is known for its unique properties that make it an important subject of scientific research.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its unique properties as a building block for the synthesis of novel materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. In medicine, further research is needed to fully understand its potential as an anti-cancer agent and to develop more effective therapies. In agriculture, further research is needed to develop more effective and environmentally friendly pesticides. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves a multi-step process. The starting material for the synthesis is 3,4,5-trimethoxybenzoic acid, which is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the corresponding amide. The final step involves the reaction of the amide with m-tolylamine to form 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential as a pesticide. It has been shown to have insecticidal activity against various pests. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11-6-5-7-12(8-11)18-21-22-19(27-18)20-17(23)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOLCOZHWPUSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.